(2R)-1-methylpiperazine-2-carboxylic acid
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Overview
Description
(2R)-1-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring with a carboxylic acid group and a methyl group attached to it. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methylpiperazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with methyl iodide, followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
(2R)-1-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2R)-1-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
(2R)-1-methylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
1-methylpiperazine: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1-ethylpiperazine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric and electronic properties.
2-methylpiperazine-1-carboxylic acid: The position of the methyl and carboxylic acid groups is reversed, affecting the compound’s overall properties and interactions.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the methyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R)-1-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
CCOAGJXNPXLMGI-RXMQYKEDSA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCNCC1C(=O)O |
Origin of Product |
United States |
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